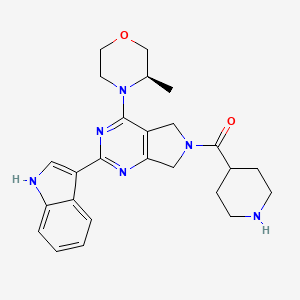
Atr-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atr-IN-11 is a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinases. ATR kinases are key regulatory proteins in the DNA damage response (DDR) responsible for sensing replication stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Atr-IN-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups on this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Atr-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ATR kinase inhibition and its effects on DNA damage response.
Biology: Investigates the role of ATR kinase in cellular processes and replication stress.
Medicine: Potential therapeutic applications in cancer treatment by targeting ATR kinase to enhance the efficacy of DNA-damaging agents.
Industry: Development of new drugs targeting ATR kinase for various diseases .
Wirkmechanismus
Atr-IN-11 exerts its effects by inhibiting ATR kinase activity. ATR kinase is recruited to regions of single-stranded DNA within double-stranded DNA. Once activated, ATR phosphorylates several substrates, particularly checkpoint kinase 1 (CHK1). This signaling cascade regulates key cell functions, including cell cycle arrest, stabilization of replication forks, and DNA repair. By inhibiting ATR kinase, this compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AZD6738: Another ATR kinase inhibitor with similar applications in cancer research.
BAY 1895344: A potent and specific ATR inhibitor used in clinical trials for cancer treatment.
M6620: An ATR inhibitor used in combination with other therapies for enhanced efficacy
Uniqueness of Atr-IN-11
This compound is unique due to its high potency and specificity for ATR kinase.
Eigenschaften
Molekularformel |
C25H30N6O2 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
[2-(1H-indol-3-yl)-4-[(3R)-3-methylmorpholin-4-yl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C25H30N6O2/c1-16-15-33-11-10-31(16)24-20-13-30(25(32)17-6-8-26-9-7-17)14-22(20)28-23(29-24)19-12-27-21-5-3-2-4-18(19)21/h2-5,12,16-17,26-27H,6-11,13-15H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
OFMNMRVUESYABP-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)

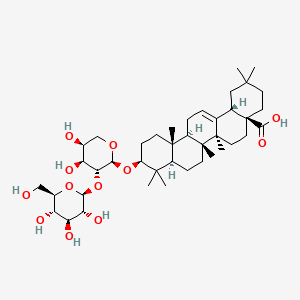

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)





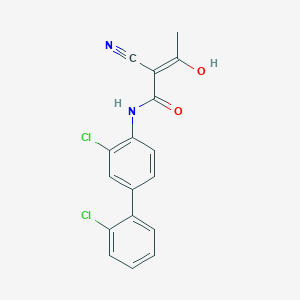
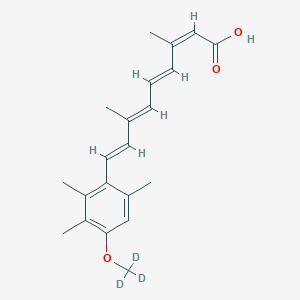
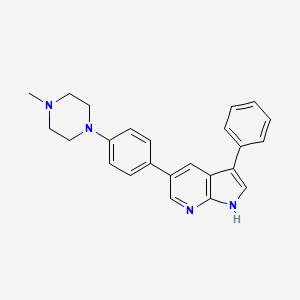
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
